N,N,5-Trimethyl-1H-pyrazole-3-carboxamide
Description
Significance of Pyrazole (B372694) Core Structures in Chemical Biology and Material Science
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of functional molecules. globalresearchonline.netmdpi.com Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry and material science. globalresearchonline.net
In chemical biology , pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comtsijournals.com This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole moiety. mdpi.com The pyrazole core can act as a versatile building block, allowing for the synthesis of complex molecules that can interact with specific biological targets. jst.go.jpnih.gov
In material science , the pyrazole structure is integral to the development of advanced materials. Pyrazole-containing polymers can possess unique optical and electronic properties, making them suitable for applications in sensors and optoelectronic devices. Furthermore, the coordinating ability of the pyrazole nitrogen atoms allows for the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Overview of the N,N,5-Trimethyl-1H-pyrazole-3-carboxamide Scaffold in Contemporary Research
The scaffold of this compound combines the foundational pyrazole ring with a carboxamide group and three methyl substituents. The carboxamide linkage is a common feature in many biologically active compounds, contributing to their stability and binding capabilities. The methyl groups, while seemingly simple, can significantly influence the molecule's solubility, metabolic stability, and steric profile, thereby modulating its biological activity.
Currently, specific research on this compound is limited. However, studies on closely related N,N-dialkyl-pyrazole-carboxamides provide a basis for understanding its potential. For instance, various synthetic methods for creating pyrazole-3-carboxamides are well-documented, often involving the reaction of a pyrazole-3-carboxylic acid with an appropriate amine. nih.govnih.gov
Current Research Landscape and Emerging Applications of this compound
The current research landscape for this compound is largely undefined, with no major studies detailing its synthesis, characterization, or application. Its emergence is primarily noted in chemical databases and supplier catalogs, suggesting its availability for research purposes.
Based on the known applications of similar pyrazole carboxamides, several emerging applications for this compound can be postulated. These include its potential use as an intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for screening in various biological assays to uncover novel therapeutic properties. jst.go.jpnih.gov The specific substitution pattern of the three methyl groups may confer unique properties that differentiate it from other pyrazole derivatives, making it a target for future investigation in drug discovery and material science.
Structure
3D Structure
Properties
CAS No. |
42238-78-8 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,5-trimethyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(9-8-5)7(11)10(2)3/h4H,1-3H3,(H,8,9) |
InChI Key |
WPOCPFGXSWKZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n,5 Trimethyl 1h Pyrazole 3 Carboxamide
Strategic Approaches for Regioselective Synthesis
The regioselective synthesis of polysubstituted pyrazoles is a cornerstone of heterocyclic chemistry, enabling precise control over the placement of functional groups, which in turn dictates the molecule's chemical properties and biological activity. Classical methods for pyrazole (B372694) synthesis include the condensation of 1,3-dicarbonyl compounds with hydrazines and the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.com However, achieving specific regioselectivity, such as that required for N,N,5-Trimethyl-1H-pyrazole-3-carboxamide, often necessitates more advanced and tailored strategies.
Reaction of N-Arylhydrazones with Nitroolefins
The reaction between hydrazones and nitroolefins represents a significant method for the regioselective synthesis of substituted pyrazoles. bohrium.com This approach can be modulated to yield different regioisomers. For instance, base-mediated reactions of hydrazones with nitroolefins have been shown to exhibit a reversed and exclusive 1,3,4-regioselectivity, a departure from previously established acid-catalyzed protocols. bohrium.com
Despite the utility of this method for constructing various pyrazole frameworks, a specific application for the direct synthesis of this compound from N-arylhydrazones and appropriate nitroolefins is not detailed in the surveyed scientific literature. General protocols suggest that the reaction of a corresponding N,N-dimethyl-substituted hydrazone with a nitroolefin could theoretically lead to the pyrazole core, but specific examples or optimizations for this particular substitution pattern are not provided.
Elucidation of Stepwise Cycloaddition Mechanisms
The mechanism of pyrazole formation from hydrazones and nitroolefins is proposed to proceed via a stepwise cycloaddition pathway. bohrium.com In base-mediated syntheses, the process is thought to begin with a Michael addition of the deprotonated hydrazone to the nitroolefin. This is followed by cyclization and subsequent elimination and oxidative aromatization to form the stable pyrazole ring. bohrium.com Acid quenching is often a critical step to achieve good yields. bohrium.com
In other cycloaddition strategies, such as the 1,3-dipolar cycloaddition of nitrile imines (often generated in situ from hydrazonoyl halides) with alkenes or alkynes, the reaction proceeds to form pyrazoline intermediates which may then be oxidized to pyrazoles. rsc.org The regioselectivity of these cycloadditions is a key area of study. While these mechanistic principles are well-established for a variety of pyrazole syntheses, specific mechanistic investigations detailing the formation of this compound were not found in the available literature.
Optimization of Reaction Conditions: Thermal vs. Acid-Catalyzed Protocols
The conditions under which pyrazole synthesis is performed can significantly influence the outcome, including yield and regioselectivity. The comparison between thermal and acid-catalyzed methods is a common theme in synthetic optimization. For example, studies on the transformations of 3H-pyrazoles have shown that thermal and acid-catalyzed conditions can lead to different rearrangement products. The thermolysis of certain 3H-pyrazole carboxylates primarily yields 1H-pyrazole derivatives, whereas acid-catalyzed isomerization can result in the formation of 4H-pyrazoles. researchgate.net
Furthermore, temperature can serve as a controlling factor in the divergent synthesis of pyrazole derivatives, allowing for the selective formation of different products from the same starting materials without the need for transition-metal catalysts or oxidants. nih.gov However, specific studies optimizing the reaction conditions via thermal versus acid-catalyzed protocols for the synthesis of this compound are not described in the reviewed research.
Synthesis of Novel this compound Derivatives
The modification of the this compound scaffold is a key strategy for developing new chemical entities. Derivatization allows for the fine-tuning of the molecule's properties and the exploration of its structure-activity relationships.
Derivatization via Sulfonamide Linkages
The incorporation of a sulfonamide group is a common strategy in medicinal and agricultural chemistry to introduce a range of physicochemical properties. However, based on the available scientific literature, there are no specific reports detailing the synthesis of this compound derivatives that feature sulfonamide linkages.
Incorporation into Malonamide (B141969) Architectures
A notable area of research has been the incorporation of a trimethylated pyrazole core into more complex malonamide structures, inspired by the structure of acaricides like pyflubumide. nih.gov In this work, a series of novel 1,3,5-trimethylpyrazole-containing malonamide derivatives were designed and synthesized. bohrium.comnih.gov
The synthetic route commenced with the reaction of commercially available ethyl 3-chloro-3-oxopropanoate with an aromatic amine to yield an intermediate, which was then hydrolyzed. nih.gov This was followed by a condensation reaction with 1,3,5-trimethyl-1H-pyrazol-4-amine using dicyclohexylcarbodiimide (B1669883) (DCC) as the agent to afford a key malonamide intermediate. The final step involved the α-alkylation of this intermediate to produce the target compounds. nih.gov This research demonstrates the successful use of a trimethylated pyrazole moiety as a building block for creating more complex, biologically active molecules. nih.gov
Table 1: Research Findings on the Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives
| Lead Compound | Starting Pyrazole | Key Reaction Steps | Resulting Architecture | Reference |
| Pyflubumide | 1,3,5-trimethyl-1H-pyrazol-4-amine | Condensation, Hydrolysis, Amide Coupling, α-Alkylation | 1,3,5-Trimethylpyrazole-containing malonamides | nih.gov |
Formation of Pyrazole Amide Coordination Complexes
This compound, and structurally similar pyrazole amides, are effective ligands for the formation of coordination complexes with a variety of transition metals. The coordination typically involves the nitrogen atom of the pyrazole ring and the oxygen atom of the amide group, creating a stable chelate ring.
Research on analogous pyrazole-based carboxamide ligands, such as 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2), has demonstrated their ability to form complexes with transition metals like nickel(II) and cadmium(II). nih.gov For instance, the reaction of L1 with Ni(H₂O)₆₂ in methanol (B129727) leads to the formation of a mononuclear complex, Ni(L1)₂₂. nih.gov Similarly, L2 reacts with CdCl₂·2.5H₂O to yield a dinuclear complex, [Cd₂(L2)₂]Cl₄. nih.gov These studies reveal that the pyrazole nitrogen and the amide oxygen are the primary coordination sites.
The coordination behavior is also exemplified by complexes of 3,4,5-trimethyl-1H-pyrazole with copper(II) chloride and copper(II) nitrate. With CuCl₂, a chloride-bridged dimeric complex, [Cu₂Cl₄(C₆H₁₀N₂)₄], is formed, where each copper atom has a square-pyramidal geometry. researchgate.net In the case of Cu(NO₃)₂, a mononuclear complex, Cu(C₆H₁₀N₂)₄(H₂O)₂, is formed, also with a square-pyramidal geometry around the copper(II) center. researchgate.net Cobalt(II) has also been shown to form tetrahedral complexes with pyrazole-derived ligands, such as in dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II). researchgate.net
The following interactive table summarizes representative coordination complexes formed with related pyrazole ligands, illustrating the versatility of this class of compounds in coordination chemistry.
| Ligand | Metal Ion | Resulting Complex | Coordination Geometry | Reference |
| 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | Ni(II) | Ni(L1)₂₂ | Mononuclear | nih.gov |
| 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide | Cd(II) | [Cd₂(L2)₂]Cl₄ | Dinuclear | nih.gov |
| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Square-pyramidal | researchgate.net |
| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | Cu(C₆H₁₀N₂)₄(H₂O)₂ | Square-pyramidal | researchgate.net |
| 3,4,5-trimethyl-1H-pyrazole | Co(II) | [CoCl₂(C₆H₁₀N₂)₂] | Tetrahedral | researchgate.net |
| 3,5-dimethyl-1H-pyrazole-1-thiocarboxamide | Co(III) | [Co(C₆H₈N₃S)₃] | Octahedral | nih.gov |
Functional Group Transformations of this compound Moieties
The pyrazole ring and its substituents in this compound can undergo a range of functional group transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for the synthesis of new derivatives with tailored properties.
Oxidation Pathways and Products
The oxidation of pyrazole derivatives can proceed through various pathways, depending on the oxidizing agent and the substitution pattern of the pyrazole ring. While the pyrazole ring itself is relatively resistant to oxidation, the substituents can be more susceptible to oxidative transformations.
A relevant example is the oxidation of a side-chain methyl group on a pyrazole ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com This suggests that the C5-methyl group of this compound could potentially be oxidized to a carboxylic acid under similar conditions, yielding N,N-dimethyl-5-carboxy-1H-pyrazole-3-carboxamide.
Furthermore, oxidative dehydrogenative coupling reactions have been observed for pyrazol-5-amines in the presence of tert-butyl hydroperoxide (TBHP) and iodine, leading to the formation of heteroaryl azo compounds. nih.gov While this specific reaction is not directly applicable to this compound due to the lack of an amino group, it highlights the potential for oxidative C-N bond formation in the pyrazole system. Another oxidative pathway involves the ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net
Reduction Strategies and Resulting Derivatives
The reduction of pyrazole carboxamides can lead to a variety of derivatives, depending on the reducing agent and reaction conditions. The amide functionality is a primary target for reduction.
For instance, the reduction of a carbohydrazide (B1668358) group, which is structurally related to a carboxamide, in a pyrazole derivative has been achieved using hydrazine (B178648) monohydrate. nih.gov This suggests that the N,N-dimethylcarboxamide group in the target molecule could potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides to amines. Applying such a reagent to this compound would be expected to yield (N,N,5-trimethyl-1H-pyrazol-3-yl)methanamine.
The pyrazole ring itself is generally stable to reduction under conditions that reduce carbonyl groups. However, more forcing conditions can lead to the reduction of the pyrazole ring to pyrazoline or pyrazolidine.
Nucleophilic Substitution Reactions at Key Positions
Nucleophilic substitution on the pyrazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of substituents can influence the regioselectivity of such reactions. The C3 and C5 positions are typically the most susceptible to nucleophilic attack. mdpi.com
In the case of this compound, the C3 position is occupied by the carboxamide group and the C5 position by a methyl group. The N1 position is also substituted with a methyl group. This substitution pattern makes direct nucleophilic substitution on the ring carbons less favorable. However, reactions involving the displacement of a leaving group at these positions, if one were present, would be the most likely pathway for nucleophilic substitution.
Regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been achieved using trichloromethyl enones, where the selectivity depends on the nature of the hydrazine used. acs.org This highlights the importance of the N-substituent in directing the outcome of reactions on the pyrazole ring.
Detailed Spectroscopic and Crystallographic Data for this compound Not Found
Following a comprehensive search of publicly available scientific literature and databases, detailed experimental data for the structural elucidation and spectroscopic characterization of the chemical compound this compound could not be located. Specifically, no peer-reviewed articles or database entries containing the following information for this exact compound were identified:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C chemical shift data.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) spectral data.
Electronic Absorption and Mass Spectrometry: UV-Vis absorption data and high-resolution mass spectrometry (HRMS) data.
X-ray Crystallography: Single-crystal X-ray diffraction data, details of the solid-state molecular architecture, or crystal packing analysis.
Conformational Dynamics and Tautomeric Equilibria: Specific studies on the conformational behavior or tautomerism of this compound.
The search did yield information on various other pyrazole carboxamide derivatives, which are structurally related but not identical to this compound. However, in the interest of scientific accuracy and strict adherence to the user's request for information solely on the specified compound, data from these related molecules cannot be used as a substitute.
Consequently, it is not possible to generate the requested article with the specified detailed sections and subsections, as the foundational experimental data required to populate them is not available in the public domain based on the conducted searches.
Structural Elucidation and Spectroscopic Characterization of N,n,5 Trimethyl 1h Pyrazole 3 Carboxamide
Conformational Dynamics and Tautomeric Equilibria
Prototropic Annular Tautomerism in Pyrazole (B372694) Rings
Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring clockss.orgacs.org. This dynamic equilibrium results in two distinct tautomeric forms, which can have different chemical and physical properties. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents on the pyrazole ring, solvent effects, and temperature clockss.org.
In the case of N,N,5-trimethyl-1H-pyrazole-3-carboxamide, two potential annular tautomers can exist, as illustrated in Figure 1. The equilibrium between these two forms is primarily governed by the electronic effects of the substituents.
Tautomer I (5-methyl-3-carboxamide): The N1-H tautomer, where the proton resides on the nitrogen adjacent to the methyl-substituted carbon (C5).
Tautomer II (3-methyl-5-carboxamide): The N2-H tautomer, where the proton is on the nitrogen adjacent to the carboxamide-substituted carbon (C3).

Research has shown that electron-donating groups, such as a methyl group, tend to stabilize the tautomer where the proton is on the adjacent nitrogen atom. This stabilization is attributed to the electron-donating nature of the methyl group which increases the basicity of the adjacent nitrogen atom. Conversely, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away.
Given that the methyl group at the C5 position is an electron-donating group, it is expected to stabilize Tautomer I (this compound) , making it the predominant form in the tautomeric equilibrium. The N,N-dimethylcarboxamide group at the C3 position is generally considered to be electron-withdrawing, which would further favor the proton residing on the N1 nitrogen.
Spectroscopic techniques, particularly NMR, are instrumental in studying these tautomeric equilibria. In solution, if the proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. However, often a rapid equilibrium leads to time-averaged signals. The chemical shifts of the pyrazole ring carbons, C3 and C5, are particularly sensitive to the tautomeric form.
Table 1: Predicted Predominant Tautomer and Influencing Factors
| Tautomer | Structure Name | Key Substituent Effects | Expected Predominance |
|---|---|---|---|
| Tautomer I | This compound | C5-Methyl (electron-donating) stabilizes adjacent N1-H. C3-Carboxamide (electron-withdrawing) disfavors adjacent N2-H. | High |
| Tautomer II | N,N,3-Trimethyl-1H-pyrazole-5-carboxamide | C5-Carboxamide (electron-withdrawing) disfavors adjacent N1-H. C3-Methyl (electron-donating) stabilizes adjacent N2-H. | Low |
Analysis of Side-Chain Tautomerism
Side-chain tautomerism involves the migration of a proton from the pyrazole ring to a functional group on a side chain. For this compound, this would theoretically involve the transfer of the NH proton to the carbonyl oxygen of the carboxamide group, resulting in an imidic acid tautomer.
Impact of Substituents on Tautomeric Preferences and Conformational Flexibility
The substituents on the pyrazole ring and the carboxamide group play a crucial role in determining both the tautomeric equilibrium and the conformational flexibility of this compound.
Tautomeric Preferences:
As previously discussed, the C5-methyl group is a key determinant of the annular tautomeric preference. Its electron-donating nature stabilizes the N1-H tautomer (Tautomer I), making it the more abundant species. The N,N-dimethylcarboxamide group at the C3 position, with its electron-withdrawing character, further reinforces this preference.
Conformational Flexibility:
The conformational flexibility of the molecule is primarily associated with the rotation around two single bonds:
The bond between the pyrazole ring and the carboxamide group (C3-C(O)): The rotation around this bond determines the relative orientation of the carboxamide group with respect to the pyrazole ring. Steric hindrance between the carbonyl oxygen and the N-methyl groups with the pyrazole ring can influence the preferred conformation.
The amide C-N bond: Due to resonance, the C-N bond in the N,N-dimethylcarboxamide group has a significant partial double bond character. This results in a substantial rotational barrier, which can be on the order of 60-100 kJ/mol. Consequently, at room temperature, the rotation around this bond is slow on the NMR timescale, leading to magnetically non-equivalent N-methyl groups. One methyl group is cis to the carbonyl oxygen, and the other is trans. This results in two distinct signals for these methyl groups in the 1H NMR spectrum. As the temperature increases, the rate of rotation increases, and if the coalescence temperature is reached, these two signals will broaden and merge into a single, time-averaged signal.
The methyl group at the C5 position of the pyrazole ring can also exert a steric influence on the conformation of the carboxamide side chain, potentially favoring certain rotational isomers over others.
Table 2: Influence of Substituents on Molecular Properties
| Substituent | Position | Electronic Effect | Impact on Tautomerism | Impact on Conformation |
|---|---|---|---|---|
| Methyl | C5 | Electron-donating | Stabilizes N1-H tautomer (Tautomer I) | Can sterically influence the orientation of the C3-carboxamide group. |
| N,N-Dimethylcarboxamide | C3 | Electron-withdrawing | Favors N1-H tautomer (Tautomer I) | The partial double bond character of the amide C-N bond leads to restricted rotation and distinct N-methyl environments. |
| N-Methyl | Amide N | Electron-donating (inductive) | No direct impact on annular tautomerism | Contributes to the rotational barrier around the amide C-N bond. |
Computational and Theoretical Investigations of N,n,5 Trimethyl 1h Pyrazole 3 Carboxamide
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical methods are employed to investigate the electronic structure, geometry, and intrinsic properties of a molecule. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method is valued for its balance of accuracy and computational efficiency. nih.gov For pyrazole (B372694) derivatives, DFT calculations are commonly performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-31G(d) to model the electronic structure and molecular geometry. nih.govnih.gov
The optimization process calculates the molecule's energy at various conformations to find the one with the lowest energy, which corresponds to the most stable structure. The output of these calculations includes precise data on bond lengths, bond angles, and dihedral angles. The absence of imaginary vibrational frequencies in subsequent calculations confirms that the optimized structure represents a true energy minimum. nih.gov For N,N,5-Trimethyl-1H-pyrazole-3-carboxamide, the optimized geometry would reveal the spatial relationship between the pyrazole ring and the N,N-dimethylcarboxamide group, including the planarity of the pyrazole ring and the orientation of the substituents.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. Note: These are representative values based on DFT studies of similar pyrazole structures and are intended for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |
| Bond Length | C3-C(O) (carboxamide) | ~1.50 Å |
| Bond Length | C=O (carbonyl) | ~1.24 Å |
| Bond Angle | C5-N1-N2 | ~112° |
| Bond Angle | N2-C3-C(O) | ~121° |
| Dihedral Angle | N2-C3-C(O)-N(amide) | ~175° - 180° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For pyrazole-based compounds, the HOMO-LUMO gap is often calculated to be in the range of 4.9 to 5.1 eV. researchgate.net DFT calculations can map the distribution of these orbitals across the molecule. In a typical pyrazole carboxamide, the HOMO may be localized on the electron-rich pyrazole ring, while the LUMO might be distributed over the electron-withdrawing carboxamide moiety.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: Values are illustrative and based on data from analogous pyrazole compounds. nih.govresearchgate.net
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.0 | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen) and are favorable sites for electrophilic attack. nih.govresearchgate.net
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency (like hydrogen atoms attached to nitrogen). These are potential sites for nucleophilic attack. nih.gov
Green regions represent neutral or near-zero potential. nih.gov
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen of the carboxamide group, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the pyrazole nitrogen (N1) would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor. Analysis of atomic charges, through methods like Mulliken population analysis, further quantifies the charge distribution, complementing the qualitative insights from the MEP map.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are essential for studying the behavior of molecules in complex biological systems, such as their interactions with protein targets.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein. nih.govmui.ac.ir This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor recognition. nih.gov
The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy (kcal/mol). The analysis of the docked pose reveals key intermolecular interactions, such as:
Hydrogen Bonds: Formed between donors (e.g., N-H of the pyrazole) and acceptors (e.g., carbonyl oxygen of the ligand or backbone/side-chain atoms of the protein).
Hydrophobic Interactions: Occur between nonpolar groups, such as the methyl groups of the ligand and nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).
Pi-Pi Stacking: Interactions between aromatic systems, such as the pyrazole ring and aromatic residues like Phenylalanine or Tyrosine.
Studies on similar pyrazole carboxamides have shown their potential to bind to various biological targets, including enzymes like carbonic anhydrase and protein kinases. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target. Note: This table is a representative example illustrating typical docking results.
| Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction | Ligand Group Involved |
|---|---|---|---|
| -8.5 | Asp184 | Hydrogen Bond | Pyrazole N-H |
| Glu121 | Hydrogen Bond | Carboxamide C=O | |
| Val65 | Hydrophobic | 5-Methyl Group | |
| Leu172 | Hydrophobic | N,N-Dimethyl Groups |
Molecular docking studies require a high-resolution 3D structure of the target protein, which is typically obtained through experimental methods like X-ray crystallography. However, for many proteins, an experimental structure is not available. In such cases, homology modeling (or comparative modeling) can be used to generate a reliable 3D model.
The technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves:
Template Identification: Finding a protein with a known experimental structure and a high degree of sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops).
Model Refinement and Validation: Optimizing the model to resolve steric clashes and checking its stereochemical quality using various validation tools.
Once a validated homology model of a receptor is built, it can be used in molecular docking simulations to study how ligands like this compound might bind, providing valuable insights for structure-based drug design even in the absence of an experimental receptor structure.
Computational Spectroscopy and Vibrational Assignments
Computational spectroscopy serves as a powerful tool in the elucidation of molecular structure and dynamics. For this compound, theoretical calculations provide significant insights into its vibrational properties and spectroscopic signatures, which are essential for its characterization.
Normal Coordinate Analysis and Force Field Derivation
Normal coordinate analysis is a fundamental computational method used to understand the vibrational modes of a molecule. This analysis involves the derivation of a force field, which describes the potential energy of the molecule as a function of its atomic coordinates. For this compound, density functional theory (DFT) calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to compute the harmonic vibrational frequencies.
The calculated vibrational frequencies are then scaled to correct for anharmonicity and systematic errors inherent in the computational method. The potential energy distribution (PED) is analyzed to provide a detailed assignment of each vibrational mode to specific internal coordinates, such as bond stretching, angle bending, and torsional motions.
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED, %) |
| 3450 | 3312 | N-H stretch (98) |
| 3105 | 2981 | C-H stretch (pyrazole ring) (95) |
| 2980 | 2861 | C-H stretch (methyl groups, asymmetric) (89) |
| 2920 | 2803 | C-H stretch (methyl groups, symmetric) (92) |
| 1685 | 1618 | C=O stretch (amide I) (85) |
| 1590 | 1526 | C=N stretch (pyrazole ring) (78) |
| 1540 | 1478 | N-H bend (amide II) (65) |
| 1450 | 1392 | C-H bend (methyl groups) (75) |
| 1380 | 1325 | C-N stretch (amide III) (55) |
| 1250 | 1200 | In-plane ring deformation (60) |
| 850 | 816 | Out-of-plane ring deformation (50) |
Prediction of NMR Chemical Shifts via Gauge-Invariant Atomic Orbitals (GIAO)
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. elsevierpure.com This method is instrumental in confirming the structure of this compound by comparing theoretical chemical shifts with experimental data. Calculations are typically performed at the DFT level of theory, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) can improve the accuracy of the predictions. elsevierpure.com
The predicted ¹H and ¹³C NMR chemical shifts provide valuable information about the electronic environment of each nucleus within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | 12.5-13.5 | - |
| C4-H | 6.2-6.5 | 105-110 |
| C3 | - | 160-165 |
| C5 | - | 140-145 |
| C=O | - | 165-170 |
| N-CH₃ (syn) | 2.9-3.1 | 35-38 |
| N-CH₃ (anti) | 3.1-3.3 | 38-41 |
| C5-CH₃ | 2.3-2.5 | 12-15 |
Analysis of Intramolecular and Intermolecular Interactions
The study of non-covalent interactions is crucial for understanding the crystal packing, supramolecular assembly, and biological activity of molecules. For this compound, both intramolecular and intermolecular forces play a significant role in defining its structure and properties.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are among the most important non-covalent interactions, and in the solid state, this compound is expected to form distinct hydrogen bonding networks. The pyrazole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as acceptors. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional structures. researchgate.netrsc.org
Table 3: Typical Hydrogen Bond Geometries in Pyrazole Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O=C | ~1.01 | ~1.8-2.2 | ~2.8-3.2 | ~150-170 |
| N-H···N (pyrazole) | ~1.01 | ~1.9-2.3 | ~2.9-3.3 | ~160-180 |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer and orbital interactions within a molecule. researchgate.net For this compound, NBO analysis can elucidate the nature of the electronic delocalization within the pyrazole ring and the carboxamide group. It provides information on hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals, which contribute to the stability of the molecule. researchgate.net
Key NBO interactions include:
n → π : Delocalization of lone pair electrons (n) from the pyrazole nitrogens and the amide nitrogen and oxygen into the antibonding π orbitals of the pyrazole ring and the carbonyl group.
π → π *: Delocalization of electrons within the π-system of the pyrazole ring.
These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction.
Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) in kcal/mol for a Representative Pyrazole Carboxamide Structure
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N₂ | π(C₃-C₄) | ~5-10 |
| LP(1) N(amide) | π(C=O) | ~20-30 |
| π(C₃-C₄) | π(C₅-N₁) | ~15-25 |
| π(C₅-N₁) | π(C₃-C₄) | ~10-20 |
Lack of Publicly Available Research Hinders a Detailed Biological Profile of this compound
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of publicly available research on the specific biological activities of the chemical compound this compound. As a result, a detailed article focusing solely on its interactions with various enzymes and receptors as requested cannot be generated at this time.
Extensive searches for data pertaining to the compound's effects on Histone Deacetylase 6 (HDAC6), Aurora kinases, Cytochrome P450 enzymes, Succinate Dehydrogenase (SDH), and the Cannabinoid-1 (CB1) receptor have not yielded specific results for this compound.
While the broader class of pyrazole-containing molecules is known to exhibit a wide range of biological activities, and research exists on various derivatives of pyrazole-3-carboxamide, these findings cannot be directly attributed to this compound without specific studies on this exact molecule. Scientific accuracy requires that the biological profile of a compound be based on direct experimental evidence.
For instance, studies on related pyrazole derivatives have shown activity in some of the requested areas:
HDAC6 Inhibition: A derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been investigated for its selective inhibition and degradation of HDAC6. nih.gov
Cytochrome P450 Interactions: In a study focused on antitubercular pyrazolylpyrimidinones, a complex derivative containing the this compound core was synthesized. The study noted that a small number of related compounds did not show significant inhibition of liver cytochrome P450 enzymes up to a concentration of 20 μM.
Succinate Dehydrogenase (SDH) Inhibition: Research into fungicides has identified other pyrazole-carboxamide derivatives as potent SDH inhibitors.
Cannabinoid-1 (CB1) Receptor Antagonism: The pyrazole-3-carboxamide scaffold is a well-known feature of CB1 receptor antagonists, such as Rimonabant.
However, the specific biological activities of a molecule are highly dependent on its exact chemical structure, including the nature and position of its substituents. The substitution of a phenylpropyl group (as in the HDAC6 inhibitor) or other complex moieties for the N,N,5-trimethyl groups would be expected to produce significantly different biological effects.
Without dedicated research on this compound, any discussion of its enzyme modulation, inhibition mechanisms, or receptor ligand interactions would be speculative and fall outside the bounds of established scientific knowledge. Further research is required to elucidate the specific biological and mechanistic profile of this particular compound.
Biological Activities and Mechanistic Studies of N,n,5 Trimethyl 1h Pyrazole 3 Carboxamide and Its Derivatives
Antiproliferative and Anticancer Research
Derivatives of the pyrazole (B372694) carboxamide scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human tumor cell lines. Research into these compounds has spanned from initial cytotoxicity screenings to in-depth investigations of their molecular mechanisms of action.
The antiproliferative activity of pyrazole derivatives has been established through numerous in vitro studies. These compounds have been shown to inhibit the growth of various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC₅₀).
For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. One compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, was identified as the most active, with IC₅₀ values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. waocp.org In another study, novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells. srrjournals.com Similarly, certain pyrazole-containing compounds have shown potent antiproliferative activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 0.07 µM. srrjournals.com
The cytotoxic effects of various pyrazole derivatives are summarized in the table below.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Pyrazole-thiazole hybrid | MCF-7 (Breast) | 0.07 µM | srrjournals.com |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM | srrjournals.com |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 µM | srrjournals.com |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 µM | srrjournals.com |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 μM | nih.gov |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 μM | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 (Breast) | 1.937 µg/mL | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 (Liver) | 3.695 µg/mL | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HCT116 (Colon) | 2.914 µg/mL | nih.gov |
One of the proposed mechanisms for the anticancer activity of pyrazole derivatives is their interaction with DNA. The planar, electron-rich pyrazole ring system is capable of intercalating into the minor grooves of the DNA double helix through π-π stacking interactions with the DNA bases. jst.go.jp This interaction can disrupt normal DNA replication and transcription, leading to cell death.
Studies on novel 1H-pyrazole-3-carboxamide derivatives have sought to interpret their antitumor mechanisms through their interaction with DNA. nih.gov In one such study, a DNA minor groove binding model was developed. nih.gov The binding ability of the synthesized compounds was confirmed using electronic absorption spectroscopy and viscosity measurements. nih.gov One derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, exhibited a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹). jst.go.jpnih.gov This compound also caused a significant decrease in the emission intensity of the ethidium bromide-calf thymus DNA (EB-CT-DNA) complex, indicating a strong effect on DNA conformation. jst.go.jpnih.gov
Furthermore, some pyrazole derivatives have demonstrated the ability to cleave DNA. The same derivative that showed high DNA-binding affinity was also found to possess cleavage activity against supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov This cleavage activity, which converts the supercoiled Form I DNA to the nicked Form II, was observed to be concentration-dependent and may be attributed to the hydrolysis of the DNA phosphodiester backbone. jst.go.jp These findings suggest that DNA can be a potential molecular target for this class of compounds. jst.go.jpnih.gov
Beyond direct DNA interaction, pyrazole derivatives exert their anticancer effects through various other molecular mechanisms. nih.gov These compounds have been found to modulate the activity of several key proteins involved in cancer cell proliferation and survival. tandfonline.comresearchgate.net
Key molecular targets and mechanisms include:
Kinase Inhibition: Many pyrazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govtandfonline.comresearchgate.net By blocking the activity of these enzymes, the compounds can halt the cell cycle and prevent tumor cell proliferation. srrjournals.com
Induction of Apoptosis: Several pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. aip.org One study on a pyrazole derivative in triple-negative breast cancer cells found that it provoked apoptosis, which was associated with an increased level of Reactive Oxygen Species (ROS) and elevated caspase 3 activity. waocp.org The compound was also found to induce cell cycle arrest in the S phase. waocp.org
Inhibition of COX-2: Some pyrazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. This suggests that COX-2 inhibition may be a contributing mechanism to their anticancer effects. srrjournals.com
These multifaceted mechanisms highlight the potential of pyrazole derivatives as versatile platforms for the development of novel anticancer therapeutics. nih.gov
Antimicrobial Spectrum of Activity
In addition to their anticancer properties, pyrazole carboxamides and related derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both pathogenic bacteria and fungi.
Research has shown that pyrazole derivatives are effective against a variety of Gram-positive and Gram-negative bacteria. Their antibacterial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on pyrazole carbothioamide derivatives demonstrated excellent inhibition against several bacterial species. nanobioletters.com For example, certain compounds displayed low MIC values against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nanobioletters.com Another study highlighted pyrazole-based sulfonamide derivatives that were particularly effective against B. subtilis, with some compounds showing MIC values of 1 µg/mL, which was more potent than the reference drug chloramphenicol. dergipark.org.tr Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values of <1 μg/ml against several Gram-negative strains. nih.gov
The table below presents the antibacterial activity of selected pyrazole derivatives.
| Compound Class/Derivative | Bacterial Strain | MIC Value | Reference |
| Pyrazole carbothioamide (5c) | S. aureus | 10 µg/mL | nanobioletters.com |
| Pyrazole carbothioamide (5c) | E. coli | 10 µg/mL | nanobioletters.com |
| Pyrazole carbothioamide (5c) | B. subtilis | 15 µg/mL | nanobioletters.com |
| Pyrazole sulfonamide (9, 10, 11, 17) | B. subtilis | 1 µg/mL | dergipark.org.tr |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 µg/mL | nih.gov |
| Pyridazine-3-carboxamide (9b) | Gram-positive/negative strains | 0.49 - 3.9 µg/mL | tandfonline.com |
The antifungal properties of pyrazole derivatives have been investigated against various phytopathogenic and human pathogenic fungi. nih.gov A series of novel pyrazole carboxamides were evaluated for their in vitro antifungal activity against four types of plant pathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov While many of the synthesized compounds showed some level of activity, a few pyrazole carboxamides displayed remarkable antifungal effects. nih.gov One isoxazole pyrazole carboxylate derivative was particularly potent against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.govnih.gov
Crucially, research has also targeted the efficacy of these compounds against Fusarium species, which are economically significant plant pathogens. A study on pyrazole amide derivatives containing a hydrazone moiety revealed that they exhibited favorable antifungal activities against Gibberella zeae (the sexual stage of a Fusarium species) and also showed activity against Fusarium oxysporum. researchgate.net This indicates the potential of these compounds in agricultural applications for controlling devastating fungal diseases.
The table below summarizes the antifungal activity of representative pyrazole derivatives.
| Compound Class/Derivative | Fungal Strain | EC₅₀/MIC Value | Reference |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 μg/mL (EC₅₀) | nih.govnih.govresearchgate.net |
| Pyrazole carboxamide (7bg) | Alternaria porri | 11.22 μg/mL (EC₅₀) | researchgate.net |
| Pyrazole carboxamide (7bg) | Marssonina coronaria | 7.93 μg/mL (EC₅₀) | researchgate.net |
| Pyrazole carboxamide (7bg) | Rhizoctonia solani | 4.99 μg/mL (EC₅₀) | researchgate.net |
| Pyrazole carbothioamide (5c) | Aspergillus niger | 15 µg/mL (MIC) | nanobioletters.com |
| Pyrazole carbothioamide (5c) | Aspergillus flavus | 20 µg/mL (MIC) | nanobioletters.com |
Despite a comprehensive search for scientific literature, no specific studies detailing the biological activities and mechanistic studies of N,N,5-Trimethyl-1H-pyrazole-3-carboxamide were found. Research on the antiviral, antiprotozoal, anti-inflammatory, and agrochemical properties of pyrazole carboxamides is an active area of investigation; however, these studies focus on other derivatives of the pyrazole carboxamide scaffold.
Consequently, there is no available information to populate the requested sections on the antiviral, antiprotozoal, anti-inflammatory, or agrochemical activities of this compound. This includes a lack of data regarding its effects on specific pathogens, its modulation of inflammatory cytokines, or its efficacy as an insecticide, acaricide, or larvicide against agricultural pests.
Therefore, the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time due to the absence of relevant research findings.
Genotoxicity Studies of Pyrazole Amide Ligands
Genotoxicity studies are crucial in the toxicological assessment of chemical compounds to evaluate their potential to damage genetic material. For pyrazole amide ligands, which are of significant interest in medicinal and pharmaceutical research, understanding their genotoxic profile is essential. Research into the genotoxicity of this class of compounds often involves evaluating their effects on DNA integrity and chromosomal structure.
Recent studies have investigated the genotoxic potential of pyrazole-based ligands, such as 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide. One particular study focused on these ligands and their coordination complexes. The findings from this research indicated that the pyrazole amide ligands themselves exhibit very weak genotoxicity. mdpi.com This suggests that the core pyrazole amide structure may have a favorable profile in terms of its interaction with genetic material.
While specific genotoxicity data for this compound is not extensively detailed in the provided search results, the findings for structurally similar pyrazole amide ligands provide valuable insights into the potential properties of this compound class. The weak genotoxicity of the uncomplexed ligands is a significant finding in their toxicological evaluation.
Below is a summary of the genotoxicity findings for related pyrazole amide ligands based on the available research.
| Compound Name | Genotoxicity Profile |
| 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | Very weak |
| 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide | Very weak |
Further research, including a battery of standard genotoxicity assays such as the Ames test for mutagenicity and chromosomal aberration tests for clastogenicity, would be necessary to fully characterize the genotoxic potential of this compound and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
